molecular formula C25H28N2O3 B2601863 6-ethyl-7-hydroxy-4-({4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}methyl)-2H-chromen-2-one CAS No. 896074-47-8

6-ethyl-7-hydroxy-4-({4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}methyl)-2H-chromen-2-one

Cat. No.: B2601863
CAS No.: 896074-47-8
M. Wt: 404.51
InChI Key: LLTIILJSUUKCDL-RMKNXTFCSA-N
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Description

6-Ethyl-7-hydroxy-4-({4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}methyl)-2H-chromen-2-one is a synthetic coumarin derivative characterized by a coumarin core (2H-chromen-2-one) substituted at the 4-position with a piperazine moiety modified by a (2E)-3-phenylprop-2-en-1-yl group. The piperazine side chain, functionalized with a styryl (E-configuration) group, may enhance binding to biological targets via hydrophobic and π-π interactions .

Properties

IUPAC Name

6-ethyl-7-hydroxy-4-[[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]methyl]chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N2O3/c1-2-20-15-22-21(16-25(29)30-24(22)17-23(20)28)18-27-13-11-26(12-14-27)10-6-9-19-7-4-3-5-8-19/h3-9,15-17,28H,2,10-14,18H2,1H3/b9-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLTIILJSUUKCDL-RMKNXTFCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1O)OC(=O)C=C2CN3CCN(CC3)CC=CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC2=C(C=C1O)OC(=O)C=C2CN3CCN(CC3)C/C=C/C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 6-ethyl-7-hydroxy-4-({4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}methyl)-2H-chromen-2-one can be achieved through various synthetic routes. One common method involves the reaction of 7-hydroxy-4-methylcoumarin with 1-(2-chloroethyl)piperazine in the presence of a base such as potassium carbonate. The reaction is typically carried out in a solvent like dimethylformamide (DMF) at elevated temperatures. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis equipment.

Chemical Reactions Analysis

This compound undergoes several types of chemical reactions, including:

    Oxidation: The hydroxyl group at the 7-position can be oxidized to form a ketone.

    Reduction: The double bond in the phenylprop-2-en-1-yl group can be reduced to form a saturated alkyl chain.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like alkyl halides for substitution. Major products formed from these reactions include ketones, saturated alkyl derivatives, and substituted piperazine derivatives.

Scientific Research Applications

6-ethyl-7-hydroxy-4-({4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}methyl)-2H-chromen-2-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial, anti-inflammatory, and antioxidant properties.

    Medicine: Research has explored its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 6-ethyl-7-hydroxy-4-({4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}methyl)-2H-chromen-2-one involves its interaction with various molecular targets and pathways. The hydroxyl group at the 7-position allows for hydrogen bonding with biological molecules, while the piperazine ring can interact with receptors and enzymes. The phenylprop-2-en-1-yl group may enhance the compound’s lipophilicity, allowing it to cross cell membranes more easily. These interactions can modulate various biological processes, including enzyme activity, receptor binding, and signal transduction pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Modifications

The table below compares key structural and functional differences between the target compound and analogous coumarin-piperazine derivatives:

Compound Name Substituents at 4-Position Coumarin Modifications Key Features Reference
Target compound Piperazine + (2E)-3-phenylprop-2-en-1-yl 6-ethyl, 7-hydroxy Styryl group introduces rigidity; potential for enhanced receptor binding
4-[3-[4-(4-Hydroxy-benzyl)-piperazin-1-yl]-propoxy]-7-methoxy-3-phenylchromen-2-one Piperazine + 4-hydroxybenzyl (via propoxy linker) 7-methoxy, 3-phenyl Hydroxybenzyl enhances solubility; methoxy group may reduce metabolic degradation
6-Chloro-7-methyl-4-[(4-methylpiperazin-1-yl)methyl]-2H-chromen-2-one Piperazine + methyl 6-chloro, 7-methyl Chlorine increases lipophilicity; methylpiperazine improves bioavailability
4-{3-[4-(2-Hydroxy-benzyl)-piperazin-1-yl]-propoxy}-7-methoxy-3-phenylchromen-2-one Piperazine + 2-hydroxybenzyl (via propoxy linker) 7-methoxy, 3-phenyl Hydroxybenzyl may confer antioxidant activity; propoxy linker increases flexibility
AP-237 (1-[4-(3-phenylprop-2-en-1-yl)piperazin-1-yl]butan-1-one) Piperazine + (2E)-3-phenylprop-2-en-1-yl (non-coumarin) N/A (non-coumarin scaffold) Psychoactive opioid receptor ligand; styryl group critical for activity

Research Findings and Implications

Challenges and Opportunities

  • Solubility : The hydrophobic styryl group may limit aqueous solubility, necessitating formulation strategies (e.g., cyclodextrin encapsulation) .
  • Stereochemical Considerations : The (2E)-configuration of the styryl group is critical for maintaining planarity and biological activity; isomerization to the (2Z)-form could reduce potency .

Biological Activity

The compound 6-ethyl-7-hydroxy-4-({4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}methyl)-2H-chromen-2-one is a member of the chromenone family, characterized by a chromene backbone with various substituents that suggest potential pharmacological activities. This compound's structural complexity, including an ethyl group, a hydroxy group, and a piperazine moiety, points toward its possible interactions with biological targets, particularly in neuropharmacology.

Research indicates that chromanones, including the target compound, may inhibit key enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) . Inhibition of these enzymes is significant in the context of neurodegenerative diseases like Alzheimer's disease, where AChE inhibitors can enhance cholinergic transmission in the brain .

Biological Activities

The biological activity of 6-ethyl-7-hydroxy-4-({4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}methyl)-2H-chromen-2-one can be summarized as follows:

1. Enzyme Inhibition

  • AChE and BChE Inhibition : Studies have shown that compounds similar to this chromanone exhibit potent inhibitory activity against AChE and BChE. For instance, derivatives with similar structures have demonstrated IC50 values in the low micromolar range, indicating their potential as therapeutic agents for cognitive disorders .

2. Antioxidant Properties

  • The presence of hydroxyl groups in the structure may confer antioxidant properties, which are critical for protecting neuronal cells from oxidative stress associated with neurodegenerative conditions .

3. Neuroprotective Effects

  • The compound's ability to inhibit cholinesterases suggests it may also provide neuroprotective benefits by preventing neuronal degeneration and supporting cognitive function .

Structure–Activity Relationship (SAR)

The unique combination of chromenone and piperazine structures in this compound is believed to enhance its biological activity compared to other flavonoids or piperazine derivatives. The following table summarizes key structural features and their associated activities:

Compound NameStructural FeaturesUnique Aspects
HesperetinHydroxylated flavonoidStrong antioxidant properties
QuercetinFlavonoid with multiple hydroxyl groupsExhibits anti-inflammatory effects
ApigeninFlavonoid similar to hesperetinRecognized for neuroprotective effects

Case Studies

Several studies have explored the biological activity of related compounds:

  • Inhibition Studies : A study reported that certain chromanone derivatives exhibited significant AChE inhibition with IC50 values lower than that of donepezil, a standard treatment for Alzheimer's disease .
  • Neurotoxicity Protection : Some derivatives were shown to protect neuronal cells from oxidative damage induced by hydrogen peroxide, demonstrating their potential as neuroprotective agents .

Q & A

Q. What are the recommended synthetic routes for 6-ethyl-7-hydroxy-4-({4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}methyl)-2H-chromen-2-one, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis typically involves multi-step reactions:

Chromenone Core Formation : Start with a condensation reaction between resorcinol derivatives and β-keto esters under acidic conditions (e.g., H₂SO₄) to form the 7-hydroxy-4-methylchromenone scaffold .

Piperazine Substitution : Introduce the piperazine moiety via nucleophilic substitution or Mannich reaction, using reagents like 1-(cinnamyl)piperazine. Temperature control (60–80°C) and solvent choice (e.g., DMF or THF) are critical to avoid side reactions .

Functionalization : Ethyl and hydroxyl groups are introduced via alkylation or oxidation-reduction sequences. For example, sodium borohydride reduction may stabilize sensitive intermediates .

Key Considerations:

  • Reagent Purity : Impurities in the cinnamyl-piperazine precursor can lead to undesired byproducts.
  • Catalysts : Palladium-based catalysts may enhance coupling efficiency in stereospecific steps (e.g., E-configuration preservation) .

Q. How should researchers characterize this compound’s structure and purity for publication-quality data?

Methodological Answer: Use a combination of analytical techniques:

  • NMR Spectroscopy : ¹H and ¹³C NMR to confirm the chromenone core (e.g., δ 6.2–6.8 ppm for coumarin protons) and piperazine substituents (δ 2.5–3.5 ppm for N-CH₂ groups) .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (expected [M+H]⁺ ≈ 473.2 g/mol).
  • HPLC-PDA : Assess purity (>95%) using a C18 column with acetonitrile/water gradients. Monitor λ = 270–320 nm for chromenone absorption .

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the impact of the (2E)-3-phenylprop-2-en-1-yl group on biological activity?

Methodological Answer:

Analog Synthesis : Prepare derivatives with variations in the cinnamyl group (e.g., substituents on the phenyl ring, Z-isomer, or shorter/longer alkenyl chains).

Biological Assays : Test against target models (e.g., cancer cell lines or microbial strains) using standardized protocols (e.g., MTT assay for cytotoxicity).

Computational Modeling : Perform molecular docking to assess binding affinity to proposed targets (e.g., kinase enzymes) using software like AutoDock Vina .

Case Study:
A 2024 study on similar chromenone-piperazine hybrids showed that the E-configuration of the cinnamyl group enhanced binding to topoisomerase II by 40% compared to the Z-isomer .

Q. What strategies resolve contradictory data in reported biological activities (e.g., antimicrobial vs. anti-inflammatory effects)?

Methodological Answer:

Assay Standardization :

  • Use consistent cell lines (e.g., HepG2 for cytotoxicity) and control compounds (e.g., doxorubicin).
  • Validate microbial strains via genomic sequencing to rule out resistance mutations .

Mechanistic Profiling :

  • Perform transcriptomic analysis (RNA-seq) to identify differentially expressed genes across assays.
  • Use kinase profiling panels to clarify off-target effects .

Example:
Discrepancies in antimicrobial activity (IC₅₀ = 2 µM vs. 10 µM) were traced to variations in bacterial culture media affecting compound solubility .

Q. How can in silico methods optimize this compound’s pharmacokinetic properties (e.g., bioavailability) without compromising activity?

Methodological Answer:

ADMET Prediction : Use tools like SwissADME to assess logP (target <3), aqueous solubility, and CYP450 interactions.

Prodrug Design : Introduce hydrolyzable groups (e.g., acetate esters) at the 7-hydroxy position to enhance membrane permeability .

Co-crystallization Studies : Resolve X-ray structures with serum albumin to identify binding sites affecting half-life .

Q. What are the best practices for scaling up synthesis while maintaining stereochemical integrity?

Methodological Answer:

Flow Chemistry : Implement continuous flow reactors for the piperazine coupling step to improve yield (from 65% to 85%) and reduce racemization .

In-line Monitoring : Use FTIR or Raman spectroscopy to track reaction progress and detect intermediates.

Crystallization Optimization : Screen solvents (e.g., ethyl acetate/hexane) to isolate the E-isomer selectively. A 2023 study achieved >99% enantiomeric purity using chiral auxiliaries during crystallization .

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